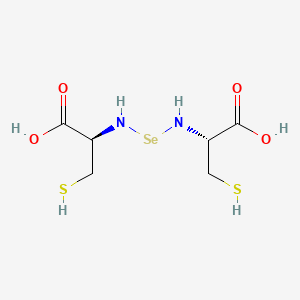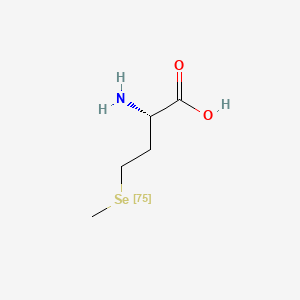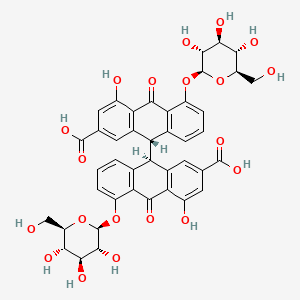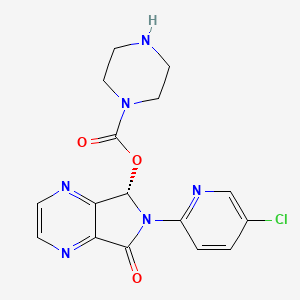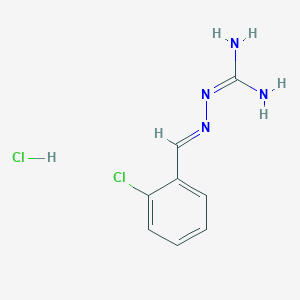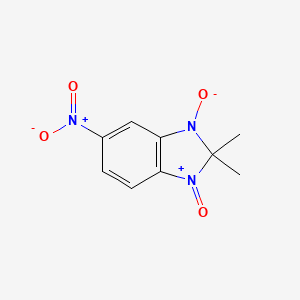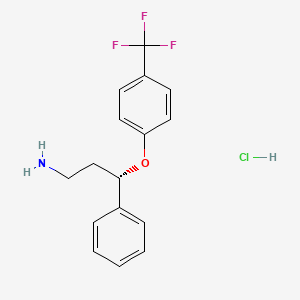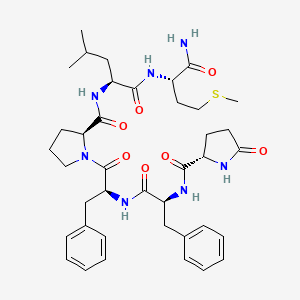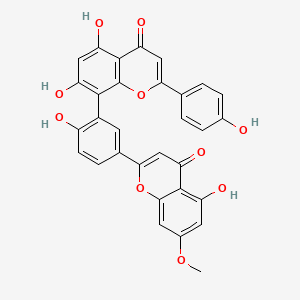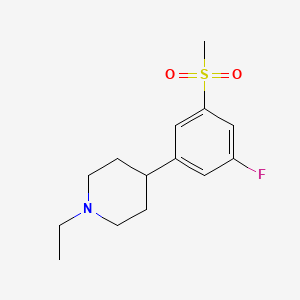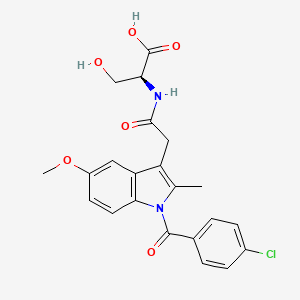![molecular formula C22H26ClF3N2O7S B1681697 N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride
描述
SD 2590 hydrochloride is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound is particularly effective against MMP-2, MMP-13, MMP-9, MMP-8, MMP-14, and MMP-3, with IC50 values ranging from less than 0.1 nanomolar to 28.7 nanomolar . It exhibits a remarkable selectivity for MMP-2 and MMP-13 over MMP-1, making it a valuable tool in research focused on cardiovascular diseases, cancer, and arthritis .
生化分析
Biochemical Properties
SD 2590 hydrochloride exhibits strong inhibitory effects on several MMPs, including MMP-2, -13, -9, -8, -14, and -3 . It shows a remarkable selectivity for MMP-2 and -13 over MMP-1 .
Cellular Effects
In cellular contexts, SD 2590 hydrochloride can influence cell function by modulating the activity of MMPs. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SD 2590 hydrochloride exerts its effects by binding to MMPs and inhibiting their enzymatic activity . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Over time, the effects of SD 2590 hydrochloride can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of SD 2590 hydrochloride can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
SD 2590 hydrochloride may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels .
Transport and Distribution
SD 2590 hydrochloride is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of SD 2590 hydrochloride and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 盐酸SD 2590 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:
- 哌啶环的形成。
- 磺酰基的引入。
- 三氟甲氧基苯基的连接。
工业生产方法: 盐酸SD 2590 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度试剂。
- 控制反应温度和时间。
- 纯化步骤,如重结晶和色谱法,以达到 ≥98% 的纯度 .
化学反应分析
反应类型: 盐酸SD 2590 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 还原反应可以改变官能团,从而改变化合物的活性。
取代: 取代反应可以引入不同的官能团,可能会增强或降低其抑制活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂在受控条件下使用。
形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生亚砜或砜,而还原可以产生醇或胺 .
科学研究应用
盐酸SD 2590 在科学研究中具有广泛的应用,包括:
化学: 用作研究 MMP 抑制及其在各种化学过程中的作用的工具。
生物学: 有助于了解 MMP 在组织重塑和疾病进展中的作用。
作用机制
盐酸SD 2590 通过与 MMP 的活性位点结合来发挥其作用,从而抑制其酶活性。这种抑制阻止了细胞外基质成分的分解,这在组织重塑、炎症和转移等过程中至关重要。 该化合物对 MMP-2 和 MMP-13 优于 MMP-1 的选择性归因于其独特的分子结构,它允许与这些酶进行特异性相互作用 .
类似化合物:
马里玛司他: 另一种具有广谱活性的 MMP 抑制剂。
巴替马司他: 以其对参与癌症转移的 MMP 的抑制作用而闻名。
TIMP-1: 一种具有不同作用机制的天然 MMP 抑制剂。
盐酸SD 2590 的独特性: 盐酸SD 2590 由于其对 MMP-2 和 MMP-13 的高选择性而脱颖而出,使其在针对这些特定酶的研究中特别有用。 其口服生物利用度和在心肌梗死模型中减少左心室扩张的能力进一步突出了其作为治疗剂的潜力 .
相似化合物的比较
Marimastat: Another MMP inhibitor with a broad spectrum of activity.
Batimastat: Known for its inhibitory effects on MMPs involved in cancer metastasis.
TIMP-1: A natural inhibitor of MMPs with a different mechanism of action.
Uniqueness of SD 2590 Hydrochloride: SD 2590 hydrochloride stands out due to its high selectivity for MMP-2 and MMP-13, making it particularly useful in research focused on these specific enzymes. Its oral bioavailability and ability to reduce left ventricular dilation in myocardial infarction models further highlight its potential as a therapeutic agent .
属性
IUPAC Name |
N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOIVGDTLHVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF3N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


